
3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate
Overview
Description
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate is a complex organic compound that combines the structural features of benzothiazole and chromenone (coumarin) derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Coumarin Synthesis: The chromenone structure is often synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the chromenone derivative. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The acetate group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is typical for esters and may occur via nucleophilic attack by water or hydroxide ions at the carbonyl carbon. The hydrolysis pathway is critical for modifying the compound’s solubility or bioavailability.
Condensation Reactions
The synthesis of the chromenone-benzothiazole core often involves condensation reactions. For example, Knoevenagel condensation or similar methods may link substituted benzothiazole derivatives with chromenone precursors. Microwave-assisted condensation of 2-aminothiophenol and aldehydes has been reported for benzothiazole synthesis .
Esterification
The acetate group is likely introduced via esterification of a hydroxyl group (e.g., from a chromenone precursor) with acetic acid or acylating agents. A similar reaction is described for ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate, where potassium carbonate in acetone facilitates ester formation .
Stability and Degradation
The compound is stable under standard laboratory conditions but may degrade under harsh acidic or basic conditions, leading to hydrolysis of the acetate or cleavage of the chromenone ring.
Reaction Conditions and Catalysts
Biological and Functional Implications
While the query focuses on chemical reactions, the compound’s heterocyclic structure suggests potential biological activity. Related benzothiazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties . The chromenone moiety may contribute to photodynamic therapy applications, while the acetate group could influence solubility and biological targeting .
Scientific Research Applications
Biological Applications
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Antimicrobial Activity
- Studies have shown that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, research indicates that the incorporation of the benzothiazole moiety enhances the antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria .
- A specific study demonstrated that compounds similar to 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate were effective against resistant bacterial strains, suggesting potential applications in developing new antibiotics .
-
Antioxidant Properties
- The antioxidant activity of this compound has been evaluated using various in vitro models. Its ability to scavenge free radicals indicates potential use in preventing oxidative stress-related diseases .
- A notable study reported that the compound significantly reduced lipid peroxidation in cellular models, highlighting its protective effects against oxidative damage .
- Anti-inflammatory Effects
Applications in Material Science
-
Fluorescent Dyes
- The unique fluorescence properties of the benzothiazole group make it suitable for applications in fluorescent dyes. The compound has been utilized in developing sensors for detecting metal ions due to its high sensitivity and selectivity .
- Case studies show its application in bioimaging techniques where it serves as a fluorescent probe for cellular imaging .
- Polymer Additives
Table 2: Material Science Applications
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with various molecular targets. These include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Signal Pathway Modulation: The compound can modulate signaling pathways, affecting cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
6-Ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate: A simpler analog without the benzothiazole moiety.
Benzothiazole derivatives: Various derivatives with different substituents showing diverse biological activities.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate is unique due to its combined structural features of benzothiazole and chromenone, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and modifications further enhances its versatility in scientific research and industrial applications.
This compound’s unique structure and properties make it a valuable subject of study in multiple fields, from synthetic chemistry to medicinal research.
Biological Activity
3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate, a compound belonging to the class of benzothiazole derivatives, has garnered interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C24H23NO4S
- Molecular Weight : 421.51 g/mol
- CAS Number : 300674-70-8
Biological Activities
Benzothiazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antioxidant Properties : They have been shown to scavenge free radicals and reduce oxidative stress in various biological systems.
- Antimicrobial Activity : Significant activity against bacteria and fungi has been reported, making these compounds potential candidates for developing new antibiotics.
- Antitumor Effects : Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
- Anti-inflammatory Properties : These compounds may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in inflammatory diseases.
- Neuroprotective Effects : There is evidence suggesting that they can protect neuronal cells from damage due to oxidative stress and neuroinflammation.
The biological effects of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Gene Expression Modulation : It can alter the expression levels of genes associated with cell survival and apoptosis.
- Molecular Interactions : Binding to specific proteins or receptors may lead to downstream effects that promote cell death in cancerous cells or modulate immune responses.
Case Studies and Research Findings
Several studies have investigated the biological activities of related benzothiazole compounds:
- Antitumor Activity :
- A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Antimicrobial Efficacy :
- Neuroprotective Studies :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate, and how can reaction conditions be optimized?
- Methodology: Synthesis typically involves coupling benzothiazole derivatives with chromenone scaffolds. For example, copper-catalyzed click chemistry (using CuSO₄·5H₂O and sodium ascorbate in DMF) has been effective for similar benzothiazole-chromenone hybrids . Optimization may require adjusting stoichiometry (e.g., 2:1 molar ratio of reactants), solvent polarity, or reaction time (e.g., 12–24 hours). Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate pure products .
Q. How is structural characterization of this compound performed to confirm its identity?
- Methodology: Use a combination of spectral techniques:
- NMR : Analyze proton environments (e.g., acetoxy group signals at δ 2.0–2.3 ppm, chromenone carbonyl at δ 170–180 ppm).
- IR : Confirm ester (C=O stretch ~1740 cm⁻¹) and benzothiazole (C=N stretch ~1600 cm⁻¹) functionalities.
- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally related chromenone derivatives .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology: Test antibacterial activity using disk diffusion or microbroth dilution assays (e.g., against E. coli or S. aureus), noting minimum inhibitory concentrations (MICs). For anticancer potential, employ MTT assays on cancer cell lines, comparing IC₅₀ values to reference drugs. Structure-activity relationships (SARs) can be derived by modifying substituents on the benzothiazole or chromenone moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodology: Perform kinetic studies (e.g., variable-temperature NMR or stopped-flow spectroscopy) to identify rate-limiting steps. Compare experimental activation energies with DFT-calculated transition states. For example, discrepancies in ester hydrolysis rates might arise from solvent effects not accounted for in simulations .
Q. What mechanistic pathways are plausible for the compound’s interaction with biological targets (e.g., enzymes or DNA)?
- Methodology: Use molecular docking (AutoDock Vina or Schrödinger Suite) to predict binding affinities with targets like topoisomerase II or bacterial gyrase. Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for real-time kinetics. Mutagenesis studies on target proteins can pinpoint critical binding residues .
Q. How can advanced spectroscopic techniques elucidate its photophysical properties?
- Methodology: Conduct time-resolved fluorescence spectroscopy to study excited-state dynamics. UV-Vis and circular dichroism (CD) can reveal aggregation behavior or chirality-induced effects. For solid-state analysis, powder XRD paired with Hirshfeld surface analysis clarifies intermolecular interactions .
Q. Methodological Challenges
Q. What strategies improve the compound’s solubility for in vivo studies without altering bioactivity?
- Methodology: Explore co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation (liposomes or PLGA nanoparticles). Physicochemical profiling (logP, pKa) via HPLC or shake-flask methods guides formulation design. Stability assays under physiological pH (1.2–7.4) are critical to validate retention of activity .
Q. How can researchers develop a robust analytical method for quantifying trace impurities in synthesized batches?
- Methodology: Optimize HPLC-UV/MS methods using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid). Validate linearity (R² > 0.995), LOD/LOQ, and precision (RSD < 2%). Reference standards for common by-products (e.g., unreacted chromenone intermediates) are essential .
Q. Theoretical and Framework Integration
Q. How can this compound’s electronic properties be modeled to predict its redox behavior in catalytic systems?
- Methodology: Perform DFT calculations (Gaussian or ORCA) to map HOMO-LUMO gaps and ionization potentials. Compare with cyclic voltammetry data (e.g., oxidation peaks at +0.5–1.2 V vs. Ag/AgCl). Solvent effects (PCM models) and substituent electron-donating/withdrawing effects must be included .
Q. What interdisciplinary frameworks link this compound’s chemical design to broader biomedical or materials science applications?
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-4-13-9-14-17(10-16(13)26-12(3)23)25-11(2)19(20(14)24)21-22-15-7-5-6-8-18(15)27-21/h5-10H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJBKWXVLKKRMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360447 | |
Record name | 3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-1-benzopyran-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5279-87-8 | |
Record name | 3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-1-benzopyran-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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